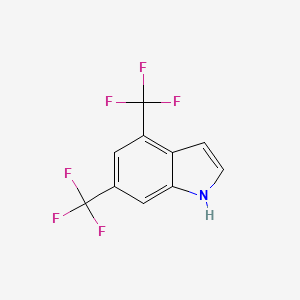

4,6-Bis(trifluoromethyl)-1H-indole

説明

4,6-Bis(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by two trifluoromethyl (-CF₃) groups at the 4- and 6-positions of the indole ring. Indole derivatives are widely studied in medicinal and materials chemistry due to their aromatic heterocyclic structure, which enables diverse interactions such as hydrogen bonding and π-π stacking. The introduction of -CF₃ groups enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making this compound valuable in pharmaceutical design, particularly for central nervous system (CNS) targets like the GlyT1 transporter .

特性

IUPAC Name |

4,6-bis(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)5-3-7(10(14,15)16)6-1-2-17-8(6)4-5/h1-4,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHQUNCROFOAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(trifluoromethyl)-1H-indole typically involves the introduction of trifluoromethyl groups into the indole ring. One common method is the trifluoromethylation of a pre-synthesized indole derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under an inert atmosphere .

Industrial Production Methods

Industrial production of 4,6-Bis(trifluoromethyl)-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

4,6-Bis(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens (e.g., bromine, chlorine) or nitro groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

科学的研究の応用

4,6-Bis(trifluoromethyl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

作用機序

The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

4,6-Dibromo-1H-indole

Core Structure : Indole

Substituents : Bromine (-Br) at 4- and 6-positions.

Applications : Primarily used as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity.

Key Differences :

- Electronic Effects : Bromine is less electron-withdrawing than -CF₃, resulting in reduced stabilization of intermediates during catalysis.

- Reactivity : Brominated indoles are pivotal in constructing complex architectures but lack the metabolic stability conferred by -CF₃ groups.

- Applications: Limited to synthetic chemistry rather than direct therapeutic use .

4,6-Bis(trifluoromethyl)benzamide Derivatives

Core Structure : Benzamide

Substituents : -CF₃ at 4- and 6-positions.

Applications : GlyT1 inhibitors for treating schizophrenia .

Key Differences :

- Bioactivity : While both compounds target GlyT1, the benzamide derivative’s planar structure may enhance receptor binding compared to the indole’s bicyclic system.

- Metabolic Profile : The indole’s heterocyclic nitrogen may influence metabolic pathways differently.

4,6-Bis(trifluoromethyl)pyrazolo-pyrimidine Nucleoside Analogs

Core Structure : Pyrazolo-pyrimidine fused with a sugar moiety.

Substituents : -CF₃ at 4- and 6-positions.

Applications : Antiviral or anticancer nucleoside analogs .

Key Differences :

- Structural Complexity : The pyrazolo-pyrimidine core mimics purine bases, enabling incorporation into nucleic acids, unlike the indole derivative.

- Solubility : The sugar moiety enhances water solubility, whereas 4,6-bis(trifluoromethyl)-1H-indole is more lipophilic.

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone

Core Structure: Pyrimidinone Substituents: -CF₃ at 4- and 6-positions. Applications: Agrochemicals and pharmaceuticals due to enhanced stability . Key Differences:

- Hydrogen Bonding: The pyrimidinone’s carbonyl group offers additional hydrogen-bonding sites compared to the indole’s NH.

- Bioavailability: The pyrimidinone’s oxygen atom may improve solubility, while the indole’s -CF₃ groups prioritize membrane permeability.

Comparative Data Table

Research Findings and Implications

- Catalytic Applications: Electron-deficient ligands with -CF₃ groups (e.g., in iridium pincer complexes) show enhanced turnover numbers (TONs) in alkane dehydrogenation, suggesting similar benefits in catalytic indole derivatives .

- Pharmaceutical Design : -CF₃ groups in indole derivatives improve blood-brain barrier penetration, critical for CNS drugs, while brominated analogs remain confined to synthetic utility .

- Structural Flexibility: Heterocycle choice (indole vs. pyrimidinone) dictates solubility and target interaction, enabling tailored applications in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。